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Compound of Interest

Compound Name: SKF107457

Cat. No.: B1681687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, mechanism of

action, and biological activity of SKF107457, a potent inhibitor of the Human Immunodeficiency

Virus Type 1 (HIV-1) protease. This document is intended to serve as a comprehensive

resource, consolidating critical data and methodologies for researchers actively engaged in the

fields of virology, medicinal chemistry, and antiretroviral drug development.

Chemical Structure and Properties of SKF107457
SKF107457 is a peptidomimetic inhibitor characterized by a hydroxyethylene isostere, which

mimics the transition state of the natural substrate of the HIV-1 protease. This structural feature

is crucial for its high-affinity binding to the enzyme's active site.

Chemical Identity:
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Property Value

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-

[[(2S)-2-

aminopropanoyl]amino]propanoyl]amino]-4-

hydroxy-6-phenylhexanoyl]amino]-3-

methylbutanoyl]amino]-3-methylbutanoate

Molecular Formula C29H47N5O7

Molecular Weight 577.71 g/mol
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Mechanism of Action: Inhibition of HIV-1 Protease
SKF107457 functions as a competitive inhibitor of the HIV-1 protease, an aspartic protease

essential for the viral life cycle. The HIV-1 protease is responsible for the post-translational

cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and

enzymes. This cleavage is a critical step in the maturation of infectious virions.

By binding tightly to the active site of the HIV-1 protease, SKF107457 blocks the access of the

natural polyprotein substrates, thereby preventing their cleavage. This inhibition of proteolytic

activity results in the production of immature, non-infectious viral particles, effectively halting

the replication of the virus.
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The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the

inhibitory action of compounds like SKF107457.
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Figure 1. HIV-1 lifecycle and the inhibitory role of SKF107457.

Biological Activity and Quantitative Data
While specific quantitative data for a compound explicitly named SKF107457 is not readily

available in the public domain, extensive research on a series of structurally analogous

hydroxyethylene isostere inhibitors of HIV-1 protease provides valuable insights into its

potential potency. The following data is derived from a seminal study by Dreyer et al. (1992) on

compounds with high structural similarity to SKF107457.

Table 1: In Vitro Inhibition of HIV-1 Protease by Structurally Related Analogs

Compound (Structure) Ki (nM)

Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Pro-Ile-Val-

OMe
0.46

Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Ala-Ile-Val-

OMe
2.5

Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Gly-Ile-Val-

OMe
0.23

Data extracted from Dreyer et al., Biochemistry 1992, 31 (29), pp 6646–6659.
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The data demonstrates that small modifications to the P1' position of the hydroxyethylene

isostere significantly impact the inhibitory constant (Ki). The high potency of these analogs

suggests that SKF107457, which shares the core structural features, is also a potent inhibitor

of HIV-1 protease.

Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the

evaluation of HIV-1 protease inhibitors, based on the protocols described by Dreyer et al.

(1992).

Synthesis of Hydroxyethylene Isostere Peptide
Inhibitors
The synthesis of peptide analogs containing the hydroxyethylene isostere is a multi-step

process involving both solid-phase and solution-phase peptide synthesis techniques.
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Figure 2. General workflow for the synthesis of hydroxyethylene isostere inhibitors.

Detailed Steps:

Solid-Phase Peptide Synthesis: Peptide fragments are synthesized on a solid support (e.g.,

resin) using standard Fmoc or Boc chemistry.
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Hydroxyethylene Isostere Synthesis: The key hydroxyethylene dipeptide isostere is

synthesized in solution, often involving multiple steps of organic synthesis to create the chiral

alcohol and couple it to the appropriate amino acid mimics.

Coupling: The synthesized isostere is then coupled to the resin-bound peptide fragment

using a suitable coupling agent.

Cleavage and Deprotection: The completed peptide analog is cleaved from the solid support,

and all protecting groups are removed.

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (HPLC).

Characterization: The final product is characterized by mass spectrometry and nuclear

magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

HIV-1 Protease Inhibition Assay (Enzyme Kinetics)
The inhibitory potency of the compounds is determined by measuring their effect on the rate of

cleavage of a synthetic substrate by purified recombinant HIV-1 protease.

Materials:

Purified recombinant HIV-1 protease

Synthetic chromogenic or fluorogenic substrate (e.g., based on a known cleavage site)

Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10%

glycerol)

Inhibitor stock solutions in DMSO

Microplate reader

Procedure:

Prepare serial dilutions of the inhibitor in the assay buffer.
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In a microplate, add the HIV-1 protease solution to each well.

Add the inhibitor dilutions to the wells and incubate for a pre-determined time at a constant

temperature (e.g., 30 °C).

Initiate the reaction by adding the substrate to each well.

Monitor the change in absorbance or fluorescence over time using a microplate reader.

Calculate the initial reaction velocities for each inhibitor concentration.

Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition

model (e.g., competitive inhibition).

Antiviral Activity Assay in T-Cell Culture
The ability of the inhibitors to suppress viral replication in a cellular context is assessed using

an infected T-cell line.

Materials:

Human T-lymphocyte cell line (e.g., MT-4)

HIV-1 viral stock

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

Inhibitor stock solutions in DMSO

p24 antigen ELISA kit

Procedure:

Seed the T-cells in a multi-well plate.

Infect the cells with a pre-titered amount of HIV-1.

Immediately after infection, add serial dilutions of the inhibitor to the cell cultures.
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Incubate the cultures for a period of time (e.g., 5-7 days) at 37 °C in a CO2 incubator.

At the end of the incubation period, collect the cell culture supernatants.

Quantify the amount

To cite this document: BenchChem. [Unveiling the Molecular Architecture and Inhibitory
Profile of SKF107457: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681687#what-is-the-chemical-structure-of-
skf107457]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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